
5-Chloro-2-(cyclopropylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(cyclopropylmethyl)phenol: is an organic compound with the molecular formula C10H11ClO It is a phenolic compound characterized by the presence of a chlorine atom at the 5th position and a cyclopropylmethyl group at the 2nd position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(cyclopropylmethyl)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 5-chloro-2-nitrophenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Chloro-2-(cyclopropylmethyl)phenol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the phenolic group to a hydroxyl group.
Substitution: The compound can undergo various substitution reactions, including halogenation, alkylation, and acylation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Cyclopropylmethyl bromide in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted phenolic compounds.
Aplicaciones Científicas De Investigación
Chemistry: 5-Chloro-2-(cyclopropylmethyl)phenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is used in assays to evaluate its efficacy against various microbial strains.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an active ingredient in antiseptic formulations. Its phenolic structure contributes to its antimicrobial activity, making it a candidate for use in disinfectants and antiseptics.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(cyclopropylmethyl)phenol primarily involves its interaction with microbial cell membranes. The phenolic hydroxyl group can disrupt the cell membrane integrity, leading to leakage of cellular contents and eventual cell death. The chlorine atom enhances the compound’s lipophilicity, allowing it to penetrate the cell membrane more effectively. This compound may also interfere with essential enzymatic processes within microbial cells, further contributing to its antimicrobial activity.
Comparación Con Compuestos Similares
Triclosan: 5-Chloro-2-(2,4-dichlorophenoxy)phenol, a widely used antimicrobial agent.
Chloroxylenol: 4-Chloro-3,5-dimethylphenol, another phenolic compound with antiseptic properties.
Comparison: 5-Chloro-2-(cyclopropylmethyl)phenol is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties compared to other phenolic compounds This structural difference can influence its reactivity, solubility, and overall efficacy as an antimicrobial agent
Propiedades
Fórmula molecular |
C10H11ClO |
|---|---|
Peso molecular |
182.64 g/mol |
Nombre IUPAC |
5-chloro-2-(cyclopropylmethyl)phenol |
InChI |
InChI=1S/C10H11ClO/c11-9-4-3-8(10(12)6-9)5-7-1-2-7/h3-4,6-7,12H,1-2,5H2 |
Clave InChI |
UAQJRHPSYNOMSV-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CC2=C(C=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




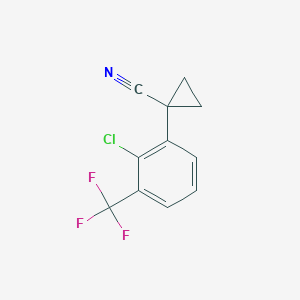

![Exo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid](/img/structure/B13909928.png)
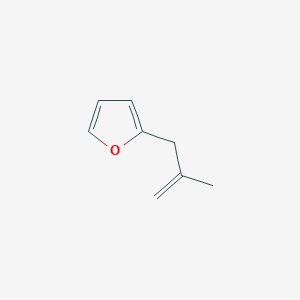
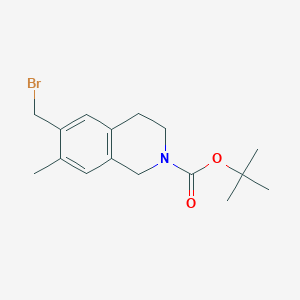


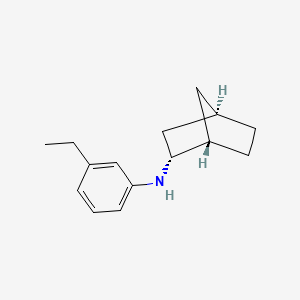
![2-[[2-[(4-Methylbenzoyl)amino]benzoyl]amino]benzoic acid](/img/structure/B13909967.png)
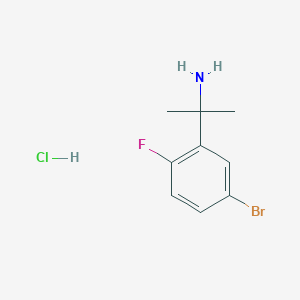
![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol diHCl](/img/structure/B13909983.png)
![2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine](/img/structure/B13909986.png)
